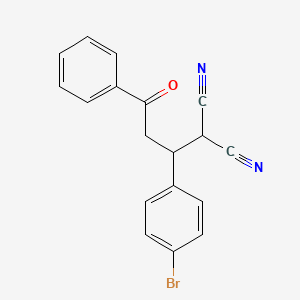![molecular formula C23H20N6O4S B11988884 (2E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide](/img/structure/B11988884.png)
(2E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrazole ring, a furan ring, and a hydrazinecarbothioamide group, making it a unique structure with diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the furan ring and the hydrazinecarbothioamide group. Common reagents used in these reactions include hydrazine, phenylhydrazine, and various aldehydes and ketones. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinecarbothioamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products
Aplicaciones Científicas De Investigación
(2E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazole derivatives, furan derivatives, and hydrazinecarbothioamide derivatives. Examples include:
- (2E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(4-methylphenyl)furan-2-yl]methylidene}hydrazinecarbothioamide
- (2E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide
Uniqueness
The uniqueness of (2E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C23H20N6O4S |
|---|---|
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]thiourea |
InChI |
InChI=1S/C23H20N6O4S/c1-15-21(22(30)28(27(15)2)17-6-4-3-5-7-17)25-23(34)26-24-14-19-12-13-20(33-19)16-8-10-18(11-9-16)29(31)32/h3-14H,1-2H3,(H2,25,26,34)/b24-14+ |
Clave InChI |
WZBUVKGUABINJT-ZVHZXABRSA-N |
SMILES isomérico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NN=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(E)-(2-fluorophenyl)methylidene]isonicotinohydrazide](/img/structure/B11988805.png)

![(2E)-2-cyano-3-[5-(3-nitrophenyl)-2-furyl]-2-propenoic acid](/img/structure/B11988820.png)
![(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexane-1-carboxylate](/img/structure/B11988823.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B11988826.png)
![Ethyl 1-benzoyl-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11988847.png)
![2-(4-Bromophenyl)-6-(4-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazole hydrobromide](/img/structure/B11988854.png)
![[9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-bromophenyl)methanone](/img/structure/B11988859.png)

![Dimethyl 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11988862.png)
![7,9-Dichloro-5-(4-ethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11988876.png)
![2-({[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoic acid](/img/structure/B11988881.png)
